
2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position of the tetrahydroisoquinoline ring and an ethanol group at the 2nd position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by the introduction of the ethanol group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position. The subsequent step involves the reaction of the brominated intermediate with an appropriate ethanol derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)acetaldehyde or 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)acetic acid.
Reduction: Formation of 2-(1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol.
Substitution: Formation of 2-(5-Amino-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol or 2-(5-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol.
Aplicaciones Científicas De Investigación
2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases, thereby exerting a protective effect on neuronal cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
- 2-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
- 2-(5-Iodo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
Uniqueness
2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles and therapeutic applications.
Propiedades
Número CAS |
885268-57-5 |
|---|---|
Fórmula molecular |
C11H14BrNO |
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
2-(5-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-8-6-13-7-9(4-5-14)11(8)10/h1-3,9,13-14H,4-7H2 |
Clave InChI |
HMQHPXCWBYYQCA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(CN1)C=CC=C2Br)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride](/img/structure/B11859008.png)
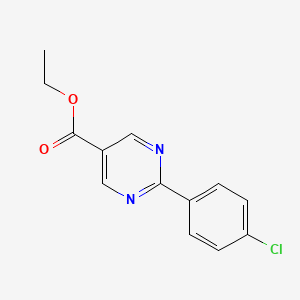
![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)
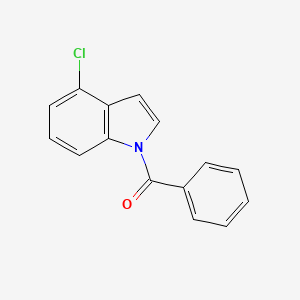

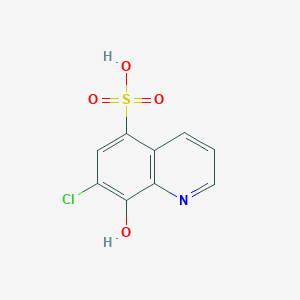
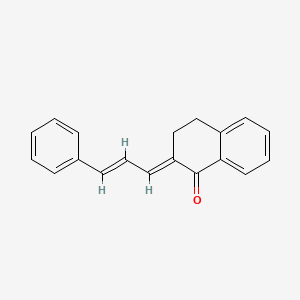
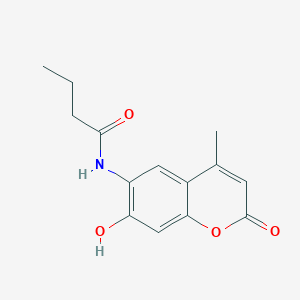
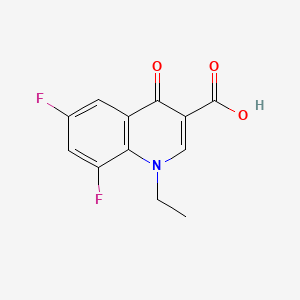

![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)

